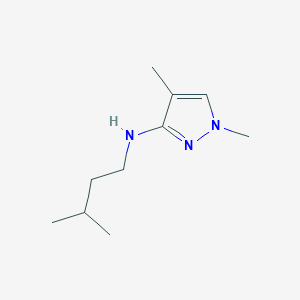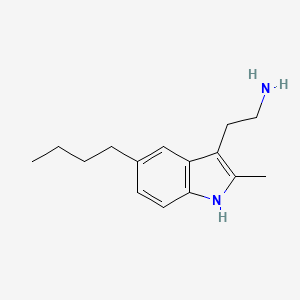![molecular formula C13H17N3O B11735260 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol](/img/structure/B11735260.png)
2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(2-phényléthyl)amino]-1H-pyrazol-1-yl}éthanol est un composé organique complexe qui présente un cycle pyrazole substitué par un groupe phényléthylamine et un fragment éthanol
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-{3-[(2-phényléthyl)amino]-1H-pyrazol-1-yl}éthanol implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l’hydrazine avec une 1,3-dicétone en milieu acide ou basique.
Substitution par la phényléthylamine : Le cycle pyrazole est ensuite mis en réaction avec la phényléthylamine en présence d’un catalyseur approprié pour introduire le groupe phényléthylamine.
Introduction du fragment éthanol : Enfin, le groupe éthanol est introduit par une réaction de substitution nucléophile, souvent en utilisant un halogénure d’alkyle et une base.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions réactionnelles optimales et l’utilisation de catalyseurs robustes pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
2-{3-[(2-phényléthyl)amino]-1H-pyrazol-1-yl}éthanol subit diverses réactions chimiques, notamment :
Oxydation : Le fragment éthanol peut être oxydé pour former l’aldéhyde ou l’acide carboxylique correspondant.
Réduction : Le cycle pyrazole peut être réduit dans des conditions d’hydrogénation pour former un dérivé dihydropyrazole.
Substitution : Le groupe phényléthylamine peut subir des réactions de substitution électrophile, en particulier au niveau du cycle aromatique.
Réactifs et conditions courantes
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : L’hydrogène gazeux (H₂) en présence d’un catalyseur au palladium (Pd/C) est généralement utilisé pour la réduction.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs tels que le brome (Br₂) ou l’acide nitrique (HNO₃).
Principaux produits
Oxydation : Formation de 2-{3-[(2-phényléthyl)amino]-1H-pyrazol-1-yl}acétaldéhyde ou de 2-{3-[(2-phényléthyl)amino]-1H-pyrazol-1-yl}acide acétique.
Réduction : Formation de 2-{3-[(2-phényléthyl)amino]-1,2-dihydro-1H-pyrazol-1-yl}éthanol.
Substitution : Formation de divers dérivés substitués en fonction de l’électrophile utilisé.
Applications De Recherche Scientifique
2-{3-[(2-phényléthyl)amino]-1H-pyrazol-1-yl}éthanol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment son rôle de ligand pour divers récepteurs.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme D'action
Le mécanisme d’action de 2-{3-[(2-phényléthyl)amino]-1H-pyrazol-1-yl}éthanol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe phényléthylamine est connu pour interagir avec les récepteurs des neurotransmetteurs, modulant potentiellement leur activité. Le cycle pyrazole peut également contribuer à l’affinité de liaison et à la spécificité.
Comparaison Avec Des Composés Similaires
Composés similaires
Phényléthylamine : Une structure plus simple ayant une activité biologique similaire.
Pyrazole : La structure de base du composé, qui peut être substituée par divers groupes.
Éthanolamine : Partage le fragment éthanol et est utilisé dans diverses applications biologiques.
Unicité
2-{3-[(2-phényléthyl)amino]-1H-pyrazol-1-yl}éthanol est unique en raison de la combinaison du cycle pyrazole, du groupe phényléthylamine et du fragment éthanol. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C13H17N3O |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-[3-(2-phenylethylamino)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H17N3O/c17-11-10-16-9-7-13(15-16)14-8-6-12-4-2-1-3-5-12/h1-5,7,9,17H,6,8,10-11H2,(H,14,15) |
Clé InChI |
NBCMLSJPYZNDHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC2=NN(C=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735181.png)
![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11735187.png)


![[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735192.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735207.png)
![1-(2-fluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735208.png)
![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11735213.png)

![[3-(diethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735224.png)
![1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B11735229.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11735251.png)
